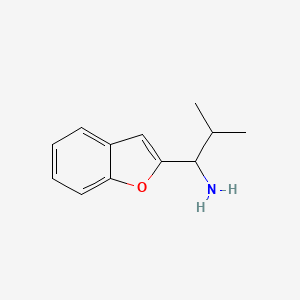

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research

准备方法

The synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .

化学反应分析

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell proliferation pathways. For instance, studies have demonstrated its effectiveness against prostate cancer (PC3) and colon cancer (SW620) cell lines .

- Neuropharmacology : The compound has been investigated for its interaction with neurotransmitter systems, specifically its binding profiles related to serotonin receptors. This interaction may suggest potential applications in treating mood disorders or neurodegenerative diseases .

The benzofuran moiety contributes to a range of biological activities:

- Antioxidant Properties : Compounds containing benzofuran structures have been noted for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for developing treatments for chronic inflammatory conditions .

Toxicological Studies

Recent studies have focused on the toxicological profiles of benzofuran derivatives, including this compound. These investigations are essential for understanding safety profiles and potential side effects when used in therapeutic contexts. Reports indicate that while some analogs show promise, they also present risks of cytotoxicity at certain concentrations .

Case Study 1: Anticancer Efficacy

In a study published in International Journal of Molecular Sciences, researchers synthesized several derivatives of benzofuran compounds and tested their efficacy against various cancer cell lines. The results showed that this compound exhibited significant cytotoxic effects on K562 (chronic myelogenous leukemia) and Caki 1 (human kidney cancer) cells, demonstrating its potential as an anticancer agent .

Case Study 2: Neurochemical Binding Profiles

A study examining the neurochemical binding profiles of benzofuran analogs revealed that this compound interacts with serotonin receptors, suggesting its potential role in modulating mood and behavior. This study provides insights into the mechanisms through which this compound could be leveraged in neuropharmacological applications .

作用机制

The mechanism of action of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of certain cancer cells by interfering with cell proliferation and inducing apoptosis . The compound’s ability to interact with multiple biological targets makes it a promising candidate for further research in drug development .

相似化合物的比较

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties . The comparison highlights the compound’s uniqueness and its potential for further research and development .

生物活性

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine, a compound featuring a benzofuran moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H15N with a molar mass of approximately 189.25 g/mol. Its unique structure allows for interactions with various biological targets, which is pivotal for its activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various pathogens. Studies have shown moderate effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

- Cytotoxicity and Apoptosis : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it induces apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS) and the activation of caspases .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 5.0 | Apoptosis via ROS generation |

| HL-60 | 0.1 | Induction of intrinsic cell death pathway |

| HeLa | >100 | Non-toxic at therapeutic concentrations |

The mechanisms by which this compound exerts its effects include:

- Inhibition of Cell Proliferation : The compound interferes with cellular proliferation pathways, leading to reduced viability in cancer cells.

- Induction of Apoptosis : It promotes apoptosis through mitochondrial dysfunction and activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .

Case Studies

A series of studies have explored the biological activity of benzofuran derivatives, including this compound:

- Anticancer Activity : In a study evaluating various benzofuran derivatives, this compound was found to induce significant cytotoxicity in K562 cells with an IC50 value of 5.0 µM. The mechanism involved ROS generation and subsequent apoptosis .

- Antimicrobial Efficacy : The compound showed promising results against several bacterial strains, particularly Gram-positive bacteria. Its MIC values indicate moderate effectiveness, suggesting potential for further development as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : Modifications to the benzofuran structure have been shown to enhance biological activity. For instance, brominated derivatives exhibited increased cytotoxicity compared to their non-brominated counterparts .

属性

IUPAC Name |

1-(1-benzofuran-2-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8,12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXIDXQZKJWBET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=CC=CC=C2O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。